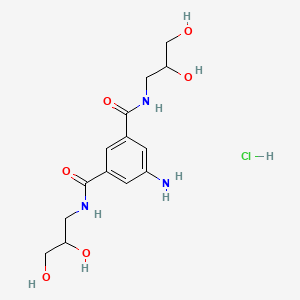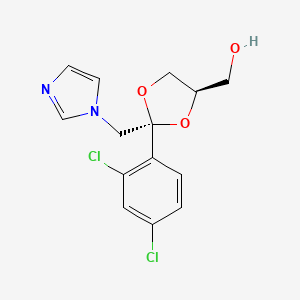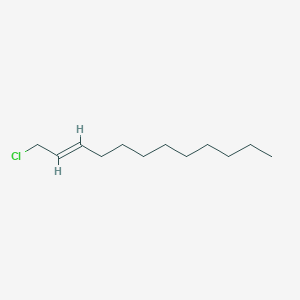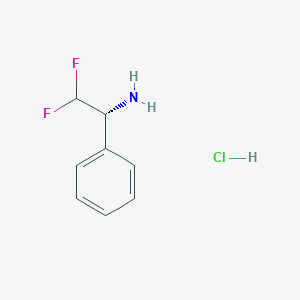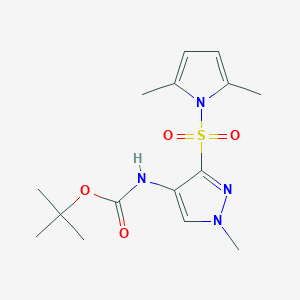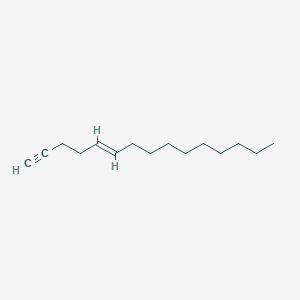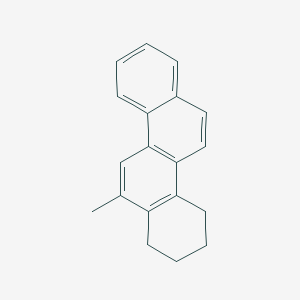
12-Methyl-1,2,3,4-tetrahydrochrysene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
12-Methyl-1,2,3,4-tetrahydrochrysene is a complex chemical compound known for its unique structure and potential applications in various scientific fields. This compound belongs to the class of polycyclic aromatic hydrocarbons (PAHs) and is characterized by its tetrahydrochrysene core with a methyl group attached at the 12th position.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 12-Methyl-1,2,3,4-tetrahydrochrysene typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions to form the tetrahydrochrysene core, followed by methylation at the 12th position. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors, advanced catalytic systems, and automated processes to ensure consistent quality and high throughput.
化学反应分析
Types of Reactions
12-Methyl-1,2,3,4-tetrahydrochrysene can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic or basic conditions.
Reduction: Common reagents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., bromine, chlorine) and organometallic reagents (e.g., Grignard reagents).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can yield alkanes or alcohols. Substitution reactions can introduce various functional groups, such as halides or alkyl groups.
科学研究应用
12-Methyl-1,2,3,4-tetrahydrochrysene has diverse applications in scientific research, including:
Chemistry: Used as a model compound to study the behavior of PAHs and their derivatives.
Biology: Investigated for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, such as anti-cancer or anti-inflammatory effects.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
作用机制
The mechanism of action of 12-Methyl-1,2,3,4-tetrahydrochrysene involves its interaction with specific molecular targets and pathways. This can include binding to receptors, modulating enzyme activity, and influencing cellular signaling pathways. The exact mechanism depends on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
1,2,3,4-Tetrahydrochrysene: Lacks the methyl group at the 12th position, which can influence its chemical and biological properties.
12-Methylchrysene: Similar structure but lacks the tetrahydro component, affecting its reactivity and applications.
1,2,3,4,4a,5,6,14b-Octahydropicene: Another polycyclic aromatic hydrocarbon with different structural features.
Uniqueness
12-Methyl-1,2,3,4-tetrahydrochrysene is unique due to its specific methylation pattern and tetrahydrochrysene core, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications, as it can exhibit different reactivity and interactions compared to similar compounds.
属性
IUPAC Name |
12-methyl-1,2,3,4-tetrahydrochrysene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18/c1-13-12-19-16-8-3-2-6-14(16)10-11-18(19)17-9-5-4-7-15(13)17/h2-3,6,8,10-12H,4-5,7,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HULYHPJDPMJNIR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CC3=CC=CC=C32)C4=C1CCCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
